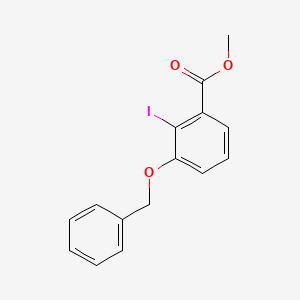

Methyl 3-(benzyloxy)-2-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(benzyloxy)-2-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-2-iodobenzoate typically involves the iodination of methyl 3-(benzyloxy)benzoate. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the aromatic ring. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-2-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, or reduced to a benzyl alcohol derivative.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

Substitution: Products with various nucleophiles replacing the iodine atom.

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 3-(benzyloxy)-2-iodobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-2-iodobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the boronic acid.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(benzyloxy)benzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

Methyl 2-iodobenzoate: Lacks the benzyloxy group, affecting its reactivity and applications.

Methyl 3-(benzyloxy)-2-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

Uniqueness

Methyl 3-(benzyloxy)-2-iodobenzoate is unique due to the presence of both the benzyloxy group and the iodine atom, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 3-(benzyloxy)-2-iodobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with a molecular formula of C16H15I O3 and a molecular weight of approximately 368.17 g/mol, features a benzyloxy group and an iodine atom attached to a benzoate ester. This unique structure contributes to its reactivity and interaction with biological molecules.

Synthesis

The synthesis of this compound typically involves the iodination of methyl 3-(benzyloxy)benzoate. Various methods have been reported for this synthesis, with the most common involving the use of iodine in the presence of suitable solvents and catalysts. The following table summarizes some synthetic routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Iodination | Methyl 3-(benzyloxy)benzoate, Iodine | DCM, RT | Variable |

| Electrophilic substitution | Methyl benzoate derivatives | Acetic acid, Heat | High |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The compound demonstrates an IC50 value in the micromolar range, indicating its potential as a therapeutic agent .

Mechanistic studies reveal that treatment with this compound leads to cell cycle arrest at the G0/G1 phase and induces apoptosis through intrinsic pathways. Key indicators of apoptosis such as increased levels of cytochrome c and Bax, alongside decreased Bcl-2 levels, have been observed .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. The compound has been tested against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it possesses moderate to high antimicrobial potency .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against MCF-7 cells demonstrated that treatment led to a significant reduction in cell viability after 48 hours. The study highlighted the compound's potential role as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated an MIC of approximately 32 µg/mL, suggesting its utility as a potential antimicrobial agent .

Properties

CAS No. |

161321-73-9 |

|---|---|

Molecular Formula |

C15H13IO3 |

Molecular Weight |

368.17 g/mol |

IUPAC Name |

methyl 2-iodo-3-phenylmethoxybenzoate |

InChI |

InChI=1S/C15H13IO3/c1-18-15(17)12-8-5-9-13(14(12)16)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

InChI Key |

COMZHRKBBYGOSA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.